molecular formula C11H16N4 B13796438 2H-Benzimidazol-2-one,1,3-diethyl-1,3-dihydro-,hydrazone(9CI)

2H-Benzimidazol-2-one,1,3-diethyl-1,3-dihydro-,hydrazone(9CI)

Cat. No.: B13796438
M. Wt: 204.27 g/mol
InChI Key: MDHHETYVGMUKQP-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one,1,3-diethyl-1,3-dihydro-,hydrazone(9CI) is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound features a benzimidazole core with diethyl and hydrazone substituents, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one,1,3-diethyl-1,3-dihydro-,hydrazone(9CI) can be achieved through several methods:

Industrial Production Methods

Industrial production of benzimidazolones typically involves large-scale cyclocarbonylation reactions using phosgene or triphosgene as carbonyl sources. These reactions are conducted under stringent safety protocols due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one,1,3-diethyl-1,3-dihydro-,hydrazone(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The hydrazone and diethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce dihydrobenzimidazole derivatives.

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one,1,3-diethyl-1,3-dihydro-,hydrazone(9CI) involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may act as an antagonist at histamine H3 receptors, affecting neurotransmitter release in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzimidazolinone
  • 2-Benzimidazolol
  • 2-Benzimidazolone
  • 2 (3H)-Benzimidazolone
  • 1,3-Dihydro-2H-benzimidazol-2-one
  • 2-Hydroxybenzimidazole
  • N,N’- (1,2-Phenyleneurea)
  • o-Phenyleneurea
  • Urea, N,N’- (1,2-phenylene)-
  • Benzamidazole-2 (3H)-one
  • 2-Oxobenzimidazole
  • 2 (3H)-Oxobenzimidazole
  • 2-Hydroxy-1H-benzimidazole

Uniqueness

2H-Benzimidazol-2-one,1,3-diethyl-1,3-dihydro-,hydrazone(9CI) is unique due to its specific substitution pattern, which may impart distinct chemical and biological properties compared to other benzimidazolones. The presence of diethyl and hydrazone groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

(1,3-diethylbenzimidazol-2-ylidene)hydrazine

InChI

InChI=1S/C11H16N4/c1-3-14-9-7-5-6-8-10(9)15(4-2)11(14)13-12/h5-8H,3-4,12H2,1-2H3

InChI Key

MDHHETYVGMUKQP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=NN)CC

Origin of Product

United States

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